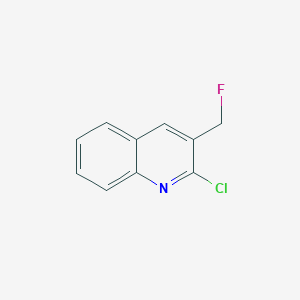

2-Chloro-3-(fluoromethyl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

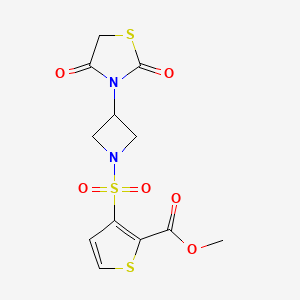

“2-Chloro-3-(fluoromethyl)quinoline” is a chemical compound with the molecular formula C10H7ClFN. It’s a quinoline derivative, a class of compounds that have been extensively studied due to their wide range of biological activities .

Synthesis Analysis

The synthesis of quinoline derivatives, including “this compound”, often involves the Vilsmeier-Haack reaction . This reaction uses Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a quinoline ring, a fluoromethyl group at the 3-position, and a chlorine atom at the 2-position.Chemical Reactions Analysis

Quinoline derivatives, including “this compound”, can undergo various chemical reactions. For instance, 2-chloroquinoline-3-carbaldehydes can be converted into 2-oxo-1,2-dihydroquinoline-3-carbaldehydes, which are considered as reactive synthons in organic synthesis .Scientific Research Applications

Synthesis and Derivative Development

2-Chloro-3-(fluoromethyl)quinoline serves as a foundational chemical structure for the synthesis of various quinoline derivatives, demonstrating its versatility in chemical reactions. For example, it has been used in the synthesis of new 2-substituted 3-(trifluoromethyl)quinoxalines, highlighting its role in producing compounds with potential applications in biochemistry and medicine, including DNA fluorophores, antioxidants, and radioprotectors (Didenko et al., 2015). Similarly, research on 2-(4-ethoxycarbonylphenylamino)- and 2-(2-carboxyphenylamino)-4-methylquinolines showcases the chemical's use in creating efficient fluorophores for studying biological systems (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial and Antifungal Activities

Quinoxaline derivatives, including those based on this compound, have been synthesized for their antimicrobial and antifungal properties. Research indicates that the electrophilicity of halomethyl units, such as those found in bis(fluoromethyl), bis(chloromethyl), or bis(iodomethyl) groups, is crucial for antimicrobial activity, suggesting potential pharmaceutical applications (Ishikawa et al., 2013).

Photovoltaic Properties

Research into the photovoltaic properties of quinoline derivatives, including this compound, reveals their potential application in organic-inorganic photodiode fabrication. The study of 2-amino-6-ethyl-5-oxo-4-(3-Ph)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile (Ph-HPQ) and its chloro-substituted variant demonstrated their utility in heterojunction diodes, highlighting their promise for use in photovoltaic devices (Zeyada et al., 2016).

Anticancer Studies

Compounds derived from this compound have been evaluated for their anticancer activities, with some showing significant cytotoxicity against various cancer cell lines. A novel tri-quinoline compound synthesized from this chemical demonstrated higher cytotoxicity in human cervical cancer cell lines than in breast cancer cell lines, suggesting its potential as a therapeutic agent (Gayathri et al., 2017).

Corrosion Inhibition

2-Chloro-3-formyl quinoline, a related compound, has been studied for its corrosion inhibition properties for mild steel in hydrochloric acid solution. Its efficacy increases with concentration, providing insights into protective coatings and treatments for metals (Prasanna et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, “2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine”, indicates that it may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to use this compound only in well-ventilated areas and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

Mechanism of Action

Target of Action

Quinolines and their derivatives, including fluoroquinolines, have been known to exhibit various biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . Therefore, it’s plausible that 2-Chloro-3-(fluoromethyl)quinoline may interact with similar targets.

Mode of Action

Quinolines generally interact with their targets through various mechanisms, often involving the formation of complexes with enzymes or other proteins, thereby inhibiting their function

Biochemical Pathways

For instance, quinolines have been known to interfere with DNA synthesis in bacteria, thereby exhibiting antibacterial activity .

Result of Action

Given the known biological activities of quinolines, it’s likely that this compound could have significant effects at the molecular and cellular level, potentially inhibiting the growth of bacteria or other microorganisms .

Properties

IUPAC Name |

2-chloro-3-(fluoromethyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYBHXKPIKLPPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)CF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2510056.png)

![7-hydroxy-N-(4-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2510058.png)

![6-(4-Fluorophenyl)-2-[[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2510060.png)

![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2510061.png)

![Benzo[b]thiophen-2-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2510065.png)

![Tert-butyl [1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2510066.png)

methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2510068.png)

![1-[4-Phenyl-4-(4-propan-2-ylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2510073.png)